molecular formula C25H23N3O3 B6012335 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B6012335
M. Wt: 413.5 g/mol
InChI Key: SHUQNSVMKDWUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as ANQX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANQX belongs to the class of beta-carbolines, which are known for their diverse biological activities.

Mechanism of Action

1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline exerts its neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain, which can help to prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has also been shown to have anti-inflammatory and antioxidant properties. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. Therefore, caution should be exercised when working with 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline in the laboratory.

Future Directions

There are several potential future directions for research on 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully evaluate the safety and toxicity profile of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline.

Synthesis Methods

The synthesis of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-amino-3-methoxypyridine with 2,3-dimethoxybenzaldehyde to form an intermediate product, which is then reacted with isonicotinic acid to yield 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. The synthesis method is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is in the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is essential for normal brain function.

properties

IUPAC Name

[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-30-21-9-5-7-19(24(21)31-2)23-22-18(17-6-3-4-8-20(17)27-22)12-15-28(23)25(29)16-10-13-26-14-11-16/h3-11,13-14,23,27H,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQNSVMKDWUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=NC=C4)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline

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